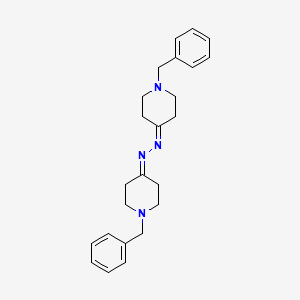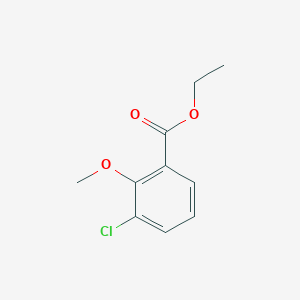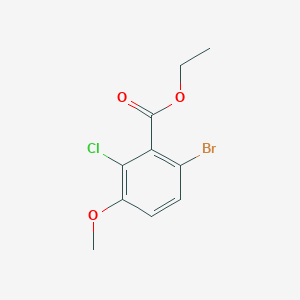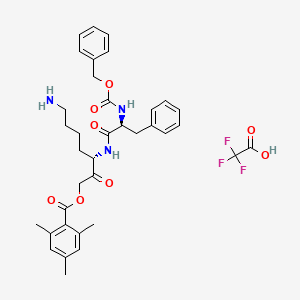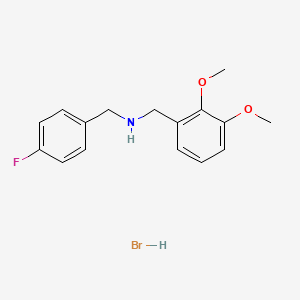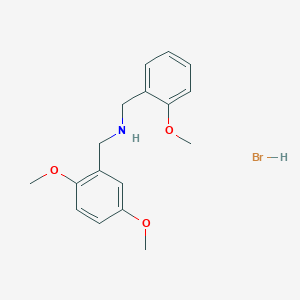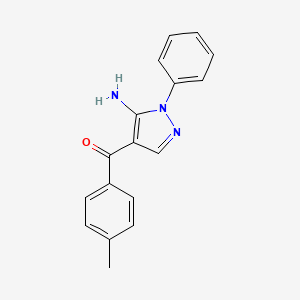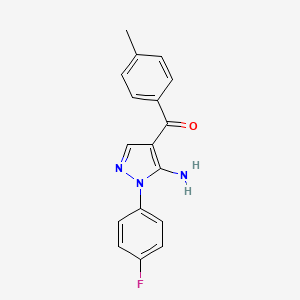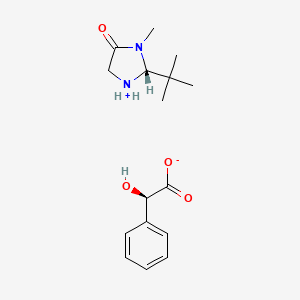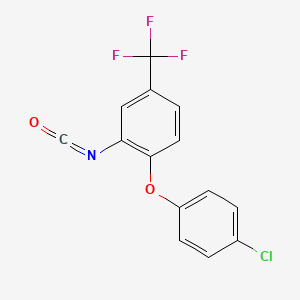![molecular formula C7H10F5NO B6338787 2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98% CAS No. 1274892-56-6](/img/structure/B6338787.png)
2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pentafluoroethoxy)methyl]pyrrolidine, or 2-PFM, is an organic compound with a variety of industrial and scientific applications. Its unique properties have made it a valuable tool in the study of biochemistry and physiology.
Aplicaciones Científicas De Investigación
2-PFM is widely used in scientific research due to its unique properties. It is a useful tool for studying the structure and function of proteins, as it can be used to probe and manipulate the active sites of proteins. It is also used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. Additionally, it is used in the study of drug metabolism, as it can be used to inhibit the activity of drug-metabolizing enzymes.
Mecanismo De Acción
2-PFM binds to the active site of proteins and enzymes, where it acts as an inhibitor. This prevents the protein or enzyme from carrying out its normal function. The binding of 2-PFM to the active site is reversible, and the inhibitor can be removed by washing the protein or enzyme with a solution containing a high concentration of salt.
Biochemical and Physiological Effects
2-PFM has a variety of biochemical and physiological effects. It can inhibit the activity of proteins and enzymes, leading to changes in the structure and function of the proteins and enzymes. It can also affect the metabolism of drugs, leading to changes in the concentration of drugs in the body. Additionally, it can affect the production of hormones and other regulatory molecules, leading to changes in the physiology of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PFM is a useful tool for laboratory experiments due to its ability to bind to the active sites of proteins and enzymes. This allows researchers to study the structure and function of proteins and enzymes in a controlled environment. However, 2-PFM has some limitations. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. Additionally, it is not very stable and can degrade over time.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-PFM. It could be used to develop new inhibitors for proteins and enzymes, which could be used to treat a variety of diseases. Additionally, it could be used to study the structure and function of proteins and enzymes in vivo, which could lead to a better understanding of how these molecules work in the body. Finally, it could be used to develop new drugs and drug delivery systems, which could lead to more effective treatments for a variety of diseases.
Métodos De Síntesis
2-PFM is synthesized from pyrrolidine and pentafluoroethanol. A palladium-catalyzed Suzuki–Miyaura cross-coupling reaction is used to form a carbon–carbon bond between the two compounds. The reaction is carried out in an aqueous solution, and the product is isolated and purified by column chromatography.
Propiedades
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-4-5-2-1-3-13-5/h5,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAZMVMKIOSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pentafluoroethoxy)methyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


